molecular formula C11H16N2O2 B155930 Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate CAS No. 127957-89-5

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate

Cat. No.: B155930
CAS No.: 127957-89-5
M. Wt: 208.26 g/mol
InChI Key: HGCRMXNQSAARKC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 2, a propyl group at position 4, and an ethyl ester at position 3. Pyrimidine carboxylates are widely studied for their applications in medicinal chemistry and agrochemical synthesis due to their structural versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodKey ReagentsConditions
Biginelli ReactionAldehyde, β-keto ester, UreaAcidic conditions, Ethanol
Multi-Step Synthesis1,3-Cyclohexanedione, Ammonium AcetateReflux in Ethanol

Chemistry

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate serves as a building block for synthesizing more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates potential biological activities of this compound, such as antimicrobial and antiviral effects. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Investigations into its efficacy against cancer and inflammatory conditions have shown promising results.

Industry

In the agrochemical sector, this compound is utilized in developing pesticides and herbicides due to its chemical stability and biological activity.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis.
  • Cancer Research : In vitro tests indicated that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Cancer ResearchInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among pyrimidine-5-carboxylates lie in substituents at positions 2 and 3. The table below compares ethyl 2-methyl-4-propylpyrimidine-5-carboxylate with analogs from the evidence:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Key Functional Groups
This compound (Target) Methyl Propyl ~265.3* Ester, alkyl
Ethyl 2-phenylpyrimidine-5-carboxylate (4c) Phenyl Hydroxyl (pre-chlorination) 274.3 Ester, aromatic
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-Methylphenylamino Methyl 271.3 Ester, amino
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio Chloro 260.7 Ester, thioether, halide
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Chloro Phenyl 276.7 Ester, halide, aromatic

*Calculated based on molecular formula C₁₁H₁₆N₂O₂.

Key Observations :

  • Lipophilicity : The propyl group in the target compound increases logP compared to methyl or chloro substituents, suggesting improved membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity at position 4, making these compounds more reactive in nucleophilic substitutions compared to the target compound’s alkyl substituents.

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Compound (Position 4 Substituent) ¹H-NMR (Ethyl Ester, δ ppm) ¹³C-NMR (C=O, δ ppm)
Ethyl 2-phenylpyrimidine-5-carboxylate 4.36 (q, J = 7.5 Hz) 166.30
Ethyl 4-methyl-2-(p-tolylamino) 4.25 (q, J = 6.0 Hz) 163.9 (ester C=O)
Target Compound (Propyl) ~4.3–4.4 (q)* ~165–167*

*Predicted based on analog shifts. Propyl’s inductive effect may slightly deshield the ester carbonyl compared to phenyl .

Solubility and Stability

  • The target’s propyl group enhances lipid solubility, reducing water solubility compared to hydroxyl- or amino-substituted analogs .
  • Chloro-substituted derivatives (e.g., ) may exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility.

Biological Activity

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O2C_{10}H_{15}N_{3}O_{2} and a molecular weight of approximately 209.25 g/mol. Its structure features a pyrimidine ring with a carboxylate group, which is critical for its biological activity. The compound is characterized by:

  • Density : 1.063 g/cm³
  • Boiling Point : 308.28ºC at 760 mmHg

These physical properties influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Biginelli reaction, which involves the condensation of aldehydes, urea, and ethyl acetoacetate under reflux conditions. This method is notable for its efficiency and the ability to produce a range of pyrimidine derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

Several derivatives of pyrimidines, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cancer cells. The observed IC50 values are as follows:

Cell LineIC50 (µM)
Colo-20559.4 ± 1.6
PC-335.4 ± 2.2
THP-123.2 ± 1.4
A54930.3 ± 2.9

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

The mechanism of action for this compound involves interactions with specific enzymes or receptors within cellular pathways. It may inhibit or activate particular proteins that are crucial for cell growth and division, contributing to its anticancer effects. Further research is needed to elucidate these interactions fully.

Case Studies

A notable study explored the interaction of this compound with various biological targets:

  • Antimicrobial Testing : In vitro assays confirmed the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays : The compound was tested on multiple cancer cell lines, demonstrating selective cytotoxicity while exhibiting lower toxicity against normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, and how can reaction efficiency be improved?

  • Methodological Answer : Multi-step synthesis often involves condensation reactions, such as the Biginelli reaction, with ethyl acetoacetate, urea/thiourea, and aldehydes. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or ionic liquids to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Monitoring : TLC or HPLC to track reaction progress and identify byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving bond-length discrepancies and validating hydrogen bonding networks .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions; DEPT-135 for distinguishing CH₃/CH₂ groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure purity and reproducibility in batch synthesis?

  • Methodological Answer :

  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Reproducibility : Strict control of anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, especially with twinned or disordered data?

  • Methodological Answer :

  • Handling twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
  • Disorder modeling : Apply PART/SUMP restraints for disordered alkyl chains or solvent molecules .
  • Validation : Check R-factor convergence and ADDSYM alerts in PLATON to detect missed symmetry .

Q. How can ring puckering and conformation analysis enhance understanding of the compound’s reactivity?

  • Methodological Answer :

  • Puckering parameters : Use Cremer-Pople coordinates to quantify non-planarity in the pyrimidine ring. Software like PARST or PLATON calculates amplitude (θ) and phase angle (φ) .
  • Correlation with reactivity : Compare DFT-calculated puckered conformers (e.g., Gaussian09) with experimental XRD data to identify steric effects on nucleophilic substitution .

Q. What strategies are effective in studying the compound’s pharmacological activity, such as enzyme inhibition?

  • Methodological Answer :

  • Enzyme assays : Kinetic studies (e.g., Ellman’s method for acetylcholinesterase) with varying substrate concentrations and IC₅₀ determination .
  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes; validate with mutagenesis data .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Re-evaluate computational models : Adjust solvation parameters (e.g., COSMO-RS) or basis sets (e.g., B3LYP/6-311++G**) to better match experimental NMR shifts .
  • Cross-validate techniques : Compare XRD-derived bond angles with DFT-optimized geometries .

Q. What role do solvent effects play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Solvent polarity : High polarity (e.g., DMSO) stabilizes transition states in Suzuki-Miyaura couplings, reducing side reactions .
  • Coordination effects : Ethers (THF) enhance Pd catalyst activity by stabilizing intermediates .

Q. How can degradation pathways be systematically studied under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C; monitor via LC-MS to identify hydrolyzed or oxidized products .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational tools are recommended for predicting intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Hirshfeld surface analysis : CrystalExplorer to visualize π-π stacking or C-H···O interactions .
  • Molecular dynamics (MD) : GROMACS simulations to assess thermal stability of crystal lattices .

Properties

IUPAC Name

ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-6-10-9(11(14)15-5-2)7-12-8(3)13-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRMXNQSAARKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562452
Record name Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-89-5
Record name Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127957-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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